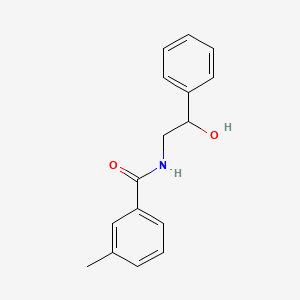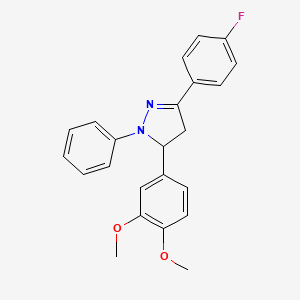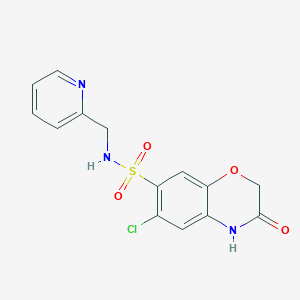![molecular formula C17H25ClN2O4S B5207473 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide](/img/structure/B5207473.png)
2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide, also known as CRAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CRAC is a selective inhibitor of the calcium release-activated calcium (CRAC) channel, which plays a critical role in calcium signaling in immune cells.
作用机制
The mechanism of action of 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide involves the inhibition of the this compound channel, which is essential for the activation of T cells and other immune cells. The this compound channel is activated by a decrease in calcium levels inside the cell, which triggers the influx of calcium ions into the cell. This influx of calcium ions is critical for the activation of T cells and other immune cells. This compound inhibits this channel by binding to the Orai1 protein, which is a critical component of the this compound channel.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in scientific research. The compound has been shown to inhibit the activation of T cells and other immune cells, which has potential therapeutic applications in several autoimmune diseases. This compound has also been shown to have potential as a therapeutic agent in the treatment of several types of cancer. The compound has been shown to have a low toxicity profile and does not affect the viability of non-immune cells.
实验室实验的优点和局限性
2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide has several advantages for lab experiments. The compound is highly selective for the this compound channel, which makes it an ideal tool for studying the role of this channel in immune cell activation. This compound has also been shown to have a low toxicity profile, which makes it safe for use in lab experiments. However, the compound has some limitations. This compound is not very water-soluble, which can make it difficult to use in some experiments. The compound also has a short half-life, which can make it challenging to study in vivo.
未来方向
There are several future directions for the study of 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide. One potential direction is the development of more water-soluble analogs of the compound, which would make it easier to use in lab experiments. Another potential direction is the study of the compound in the context of other diseases, such as inflammatory bowel disease and asthma. The development of this compound as a therapeutic agent for cancer is also an area of active research. Overall, the study of this compound has the potential to lead to the development of new therapies for several diseases.
合成方法
The synthesis of 2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide involves several steps, including the reaction of 2-chloro-4-nitrophenol with propylamine, followed by the reaction of the resulting compound with cyclohexylmagnesium bromide. The final step involves the reaction of the intermediate product with acetyl chloride to form this compound. The synthesis method has been described in detail in several scientific publications.
科学研究应用
2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been shown to inhibit the this compound channel, which is essential for the activation of T cells and other immune cells. This inhibition has been shown to have potential therapeutic applications in several autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis. This compound has also been studied in the context of cancer, where it has been shown to have potential as a therapeutic agent in the treatment of several types of cancer.
属性
IUPAC Name |
2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O4S/c1-2-10-19-25(22,23)14-8-9-16(15(18)11-14)24-12-17(21)20-13-6-4-3-5-7-13/h8-9,11,13,19H,2-7,10,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDMGRMNWDHHDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5207396.png)
![1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B5207404.png)
![1-(4-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5207405.png)
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-pyridinyloxy)ethanamine](/img/structure/B5207418.png)

![3-benzyl-4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium chloride](/img/structure/B5207453.png)

![4-[2-(2-bromophenoxy)ethyl]morpholine oxalate](/img/structure/B5207468.png)
![2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5207471.png)



![3-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5207494.png)
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5207499.png)